molecular formula C14H17NO4 B2926168 Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate CAS No. 138834-58-9

Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate

Cat. No.: B2926168
CAS No.: 138834-58-9
M. Wt: 263.293
InChI Key: YVSBWVPPYALXSX-SOFGYWHQSA-N
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Description

Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate is a structurally complex organic compound featuring a pyridine core substituted with a methyl ester at position 2 and an α,β-unsaturated ketone group at position 5.

Properties

IUPAC Name

methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-12(16)8-6-10-5-7-11(15-9-10)13(17)18-4/h5-9H,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSBWVPPYALXSX-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CN=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CN=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it possesses inhibitory effects on Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 µg/ml for certain strains . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.

Antioxidant Activity

Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate has also demonstrated notable antioxidant properties. It scavenges free radicals effectively, with reported scavenging activities of 24% for DPPH radicals and 64% for hydrogen peroxide at specific concentrations . This antioxidant capacity suggests potential applications in food preservation and nutraceuticals.

Anti-inflammatory Effects

In vitro studies have indicated that this compound may modulate inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in treating inflammatory diseases . The precise signaling pathways involved are still under investigation but may relate to the inhibition of NF-kB activation.

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound exhibits antimicrobial and antioxidant properties, it also shows selective cytotoxic effects against certain cancer cell lines. For example, it has been reported to induce apoptosis in HeLa cells at concentrations exceeding 50 µM . Further research is needed to elucidate the underlying mechanisms and therapeutic windows.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialInhibits S. aureus , E. coli (MIC: 62.5–125 µg/ml)
AntioxidantDPPH scavenging: 24%; H₂O₂ scavenging: 64%
Anti-inflammatoryDownregulates pro-inflammatory cytokines
CytotoxicityInduces apoptosis in HeLa cells (≥50 µM)

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli . The results demonstrated that the compound significantly inhibited bacterial growth compared to control groups, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Applications

Another investigation focused on the antioxidant properties of this compound in food systems. The findings indicated that incorporating this compound into lipid-based food products enhanced oxidative stability, suggesting its utility as a food preservative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other esters and α,β-unsaturated carbonyl derivatives. Below is a detailed comparison with key analogs:

Diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate (Motens)

  • Structural Differences :
    • Motens incorporates a 1,4-dihydropyridine ring (a scaffold common in calcium channel blockers like nifedipine) instead of a pyridine ring .
    • Additional substituents include two ethyl esters (positions 3 and 5), methyl groups (positions 2 and 6), and a phenyl ring linked to the α,β-unsaturated ketone.
  • Functional Implications :
    • The dihydropyridine core in Motens enhances redox activity and biological targeting compared to the fully aromatic pyridine in the target compound.
    • The tert-butoxy ester in both compounds improves lipophilicity, but Motens’ larger structure may reduce solubility in polar solvents.

Methyl 5-[(E)-3-carboxyprop-1-enyl]pyridine-2-carboxylate

  • Structural Differences :
    • Replaces the tert-butoxy ester with a free carboxylic acid.
  • Functional Implications :
    • Increased polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability.
    • The absence of the bulky tert-butyl group may enhance reactivity in Michael addition or nucleophilic attack.

Ethyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate

  • Structural Differences :
    • Ethyl ester at position 2 instead of methyl.
  • Functional Implications: Slightly increased lipophilicity (higher LogP) due to the longer alkyl chain. Potential differences in enzymatic hydrolysis rates due to steric effects.

Data Table: Key Properties of Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate and Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Predicted LogP Key Applications/Findings
This compound Pyridine Methyl ester (C2), tert-butoxy α,β-unsaturated ketone (C5) ~307.34 2.8 Intermediate for conjugated materials
Diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate (Motens) 1,4-Dihydropyridine Ethyl esters (C3, C5), methyl (C2, C6), phenyl-linked α,β-unsaturated ketone ~584.68 5.1 Pharmacological activity (e.g., vasodilation)
Methyl 5-[(E)-3-carboxyprop-1-enyl]pyridine-2-carboxylate Pyridine Methyl ester (C2), free carboxylic acid (C5) ~237.21 1.2 Metal chelation, catalysis

Research Findings and Discussion

  • Electronic Properties: The α,β-unsaturated ketone in the target compound enables conjugation across the pyridine ring, which may enhance UV/Vis absorption properties compared to non-conjugated analogs.
  • Stability : The tert-butoxy ester confers resistance to hydrolysis relative to smaller esters (e.g., methyl or ethyl), as observed in Motens .
  • Biological Relevance : While Motens’ dihydropyridine core is associated with calcium channel modulation, the pyridine-based target compound lacks this bioactivity but may serve as a precursor for photoactive materials.

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